Tyr-Pro-Phe-D-Phg-NH2
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Overview
Description
Tyr-Pro-Phe-D-Phg-NH2 is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, phenylalanine, and D-phenylglycine. This compound is of interest due to its potential biological activities, particularly in the field of opioid receptor research .
Preparation Methods
The synthesis of Tyr-Pro-Phe-D-Phg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :
Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers to streamline the process .
Chemical Reactions Analysis
Tyr-Pro-Phe-D-Phg-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tyr-Pro-Phe-D-Phg-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Opioid Receptor Research: This compound is used to study the binding and activity of opioid receptors, which are important targets for pain management and addiction treatment.
Peptide Therapeutics: Due to its potential biological activity, this compound is investigated as a candidate for developing new peptide-based drugs.
Biochemical Studies: The compound is used in various biochemical assays to understand peptide interactions and functions.
Mechanism of Action
The mechanism of action of Tyr-Pro-Phe-D-Phg-NH2 involves its interaction with opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects and other physiological responses .
Comparison with Similar Compounds
Tyr-Pro-Phe-D-Phg-NH2 can be compared to other similar opioid peptides, such as:
Dermorphine: A heptapeptide with high affinity for opioid receptors, containing D-alanine instead of L-alanine in the second position.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of D-phenylglycine, which may confer distinct binding properties and biological activities compared to other opioid peptides .
Properties
Molecular Formula |
C31H35N5O5 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1 |
InChI Key |
UUUCKSPURQXDKV-YIPNQBBMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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